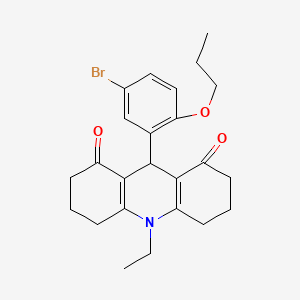

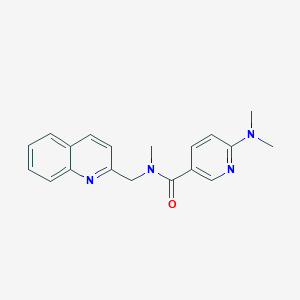

9-(5-bromo-2-propoxyphenyl)-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Übersicht

Beschreibung

Synthesis Analysis

Acridinedione derivatives are synthesized through various methods, often involving condensation reactions of different amines with xanthenes, or by direct functionalization of the acridine core. For instance, the synthesis of structurally similar acridinedione compounds involves reactions under specific conditions to achieve the desired substitutions on the acridine core, demonstrating the versatility of synthetic approaches for these types of compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of acridinedione derivatives is often elucidated using X-ray crystallography, revealing detailed conformational and geometric properties. These studies provide insights into the arrangement of substituents around the acridine core and their impacts on the overall molecular conformation. For example, acridinedione derivatives display various conformations such as sofa and boat shapes for the central ring, influenced by the nature and position of substituents (Shi et al., 2007).

Chemical Reactions and Properties

Acridinedione derivatives undergo a range of chemical reactions, including cycloaddition reactions and interactions with nucleophiles, demonstrating their reactive versatility. For instance, the Lewis acid-promoted hetero [2+2] cycloaddition reactions of aldehydes with acridone derivatives illustrate the potential for constructing complex molecular architectures starting from the acridine scaffold (Hsung et al., 1999).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Singh et al. (2020) explored acridinedione derivatives as corrosion inhibitors. They found that these compounds, including similar structures to the specified acridinedione, were effective in inhibiting corrosion in steel, particularly in acidic environments. This research highlights the potential application of acridinediones in protecting metal surfaces in industrial settings, such as storage tanks and pipelines (Singh et al., 2020).

Laser Dye Synthesis

Shanmugasundaram et al. (1996) synthesized derivatives of acridinedione for use as laser dyes. These dyes, including structures similar to the specified acridinedione, were found to be effective in lasing around specific wavelengths, providing a new class of materials for potential use in laser technology (Shanmugasundaram et al., 1996).

Crystal Structure Analysis

Research on the crystal structures of acridinedione derivatives, as conducted by Kour et al. (2014), provides insight into the molecular geometry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physical and chemical properties of acridinediones, which can inform their practical applications in various fields, including pharmaceuticals and materials science (Kour et al., 2014).

Antimicrobial Evaluations

A study by Shanmugasundaram et al. (2022) on acetyloxyphenyl-1,2,3-triazole linked hexahydro acridinediones sheds light on the potential antimicrobial properties of these compounds. Understanding their antimicrobial effectiveness could pave the way for new drug development, particularly in the fight against resistant bacterial strains (Shanmugasundaram et al., 2022).

Analytical Chemistry Applications

Qi (2002) demonstrated the use of acridinedione derivatives in analytical chemistry, specifically in the separation and determination of these compounds using high-performance liquid chromatography (HPLC). This application is crucial in quality control and research settings, where precise measurement and identification of chemical substances are required (Qi, 2002).

Eigenschaften

IUPAC Name |

9-(5-bromo-2-propoxyphenyl)-10-ethyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28BrNO3/c1-3-13-29-21-12-11-15(25)14-16(21)22-23-17(7-5-9-19(23)27)26(4-2)18-8-6-10-20(28)24(18)22/h11-12,14,22H,3-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSNLSNGVWKNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)

![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)

![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)

![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)

![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)

![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)